2,4,5-Trifluorobenzylsulfonyl chloride
Description
2,4,5-Trifluorobenzylsulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative, widely utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis. Its structure features a benzyl group substituted with three fluorine atoms at the 2-, 4-, and 5-positions, attached to a sulfonyl chloride functional group. Fluorinated sulfonyl chlorides are valued for their electron-withdrawing effects and stability, which enhance their utility in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H4ClF3O2S |
|---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
(2,4,5-trifluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI Key |
AWJIMFLRINUXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,5-Trifluorobenzylsulfonyl chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
C6H2ClF3+ClSO2OH→C6H2ClF3SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorobenzylsulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonamides and sulfones.
Oxidation: Products include sulfonic acids and their derivatives.
Scientific Research Applications
2,4,5-Trifluorobenzylsulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzylsulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2,4,6-Trifluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₂ClF₃O₂S
- Molecular Weight : 230.585 g/mol
- CAS No.: 220239-64-5
- Key Differences: Unlike 2,4,5-trifluorobenzylsulfonyl chloride, this compound lacks the benzyl (–CH₂–) group, with sulfonyl chloride directly attached to the benzene ring. The fluorine atoms are positioned at 2,4,6-sites, altering steric and electronic properties.
2,4,5-Trifluorobenzoyl Chloride
- Molecular Formula : C₇H₂ClF₃O
- CAS No.: 88419-56-1
- Key Differences : Replaces the sulfonyl chloride (–SO₂Cl) group with a carbonyl chloride (–COCl). The benzoyl chloride structure is less electronegative, making it more reactive toward nucleophiles like amines or alcohols. Applications focus on synthesizing amides and esters rather than sulfonamides .
2,4,5-Trifluorobenzyl Chloride
- Molecular Formula : C₇H₄ClF₃
- Key Differences : Lacks the sulfonyl group, featuring a simple benzyl chloride structure. Primarily used in alkylation reactions, it is less reactive in sulfonamide formation compared to sulfonyl chlorides .
Physicochemical Properties
Research and Commercial Landscape
- Synthesis Methods : Fluorinated sulfonyl chlorides are typically synthesized via chlorosulfonation of fluorinated toluene derivatives, followed by purification under anhydrous conditions .
- Suppliers : Major suppliers like Thermo Scientific () and Tianjin Jinyuda Chemical () dominate fluorinated aromatic intermediates, though this compound remains less commonly cataloged.
Biological Activity
2,4,5-Trifluorobenzylsulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of trifluoromethyl groups which may enhance its reactivity and selectivity towards biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Chemical Formula : C7H4ClF3O2S
- Molecular Weight : 232.62 g/mol
- Structure : The compound features a benzene ring substituted with three fluorine atoms and a sulfonyl chloride group.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic and anti-mitotic properties. Its mechanism of action appears to involve interference with cellular processes that are critical for cancer cell proliferation.
Cytotoxicity Studies
A study referenced in patent literature highlights the cytotoxic effects of various sulfonyl chlorides, including this compound, on different cancer cell lines. The compound's effectiveness was evaluated through cell viability assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 15.2 | Induction of apoptosis |
| HCC1954 | 12.8 | Disruption of mitotic spindle |
| A549 (Lung) | 18.5 | Cell cycle arrest |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is primarily attributed to its ability to modify proteins through the formation of covalent bonds with nucleophilic residues such as cysteine and lysine. This modification can lead to the inhibition of key enzymes involved in cell division and survival.
Case Studies
-
Case Study 1: Cancer Cell Lines
- In vitro studies demonstrated that treatment with this compound resulted in significant cell death in Jurkat and HCC1954 cells compared to untreated controls.
- Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis as a primary mode of action.
-
Case Study 2: Enzyme Inhibition
- The compound was tested against several proteases involved in tumor progression. Results showed that it effectively inhibited cathepsin B activity with an IC50 value of 10 µM.
- This inhibition correlates with reduced invasiveness in metastatic cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
